8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluoro and methoxy groups on the benzoyl ring, along with the pyrazolyl moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a nucleophilic substitution reaction using 1H-pyrazole and a suitable leaving group on the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol.
Substitution: The fluoro group on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-methoxybenzyl alcohol.
Substitution: Formation of 3-amino-4-methoxybenzoyl derivatives.
Scientific Research Applications
8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-chloro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- 8-(3-fluoro-4-hydroxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
Uniqueness
The unique combination of the fluoro and methoxy groups on the benzoyl ring, along with the pyrazolyl moiety, distinguishes 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane from its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-6-3-12(9-16(17)19)18(23)22-13-4-5-14(22)11-15(10-13)21-8-2-7-20-21/h2-3,6-9,13-15H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDSUEISQZOEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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